molecular formula C7H10N2O2S B1313107 Ethyl 2-(aminomethyl)thiazole-4-carboxylate CAS No. 91711-96-5

Ethyl 2-(aminomethyl)thiazole-4-carboxylate

Cat. No.: B1313107
CAS No.: 91711-96-5
M. Wt: 186.23 g/mol
InChI Key: QMHYMKXHCPPBIN-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by an aminomethyl (–CH2NH2) substituent at position 2 and an ethyl carboxylate (–COOEt) group at position 4 of the thiazole ring. Its molecular framework serves as a versatile precursor for synthesizing bioactive derivatives, particularly in medicinal chemistry. For instance, it has been utilized to develop sulfonamide-containing inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders . The compound’s synthetic accessibility and modifiable functional groups make it a critical intermediate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHYMKXHCPPBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439929
Record name Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91711-96-5
Record name Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(aminomethyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the aminomethyl group at the 2-position of the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(aminomethyl)thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(aminomethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Electronic and Conformational Differences

  • HOMO-LUMO Gap: The introduction of electron-withdrawing groups like –NO2 in compound 1 reduces the HOMO-LUMO gap (3.72 eV) compared to non-conjugated analogs (e.g., alkyl-substituted thiazoles), enhancing charge-transfer properties .
  • Conjugation Effects : Extended π-conjugation in hydrazinyl derivatives (e.g., 1 ) stabilizes molecular orbitals, whereas bulky substituents (e.g., sulfonamide in 4b ) may hinder planarity and alter reactivity .

Key Research Findings

  • DFT Studies: Computational analyses confirm that substituents like –NO2 significantly lower the HOMO-LUMO gap, improving electronic delocalization in 1 compared to alkylated analogs .
  • Structure-Activity Relationships: The aminomethyl group in the parent compound enables facile derivatization into sulfonamides or hydrazides. Anticancer potency correlates with bulky, planar substituents (e.g., isoindolinone in 5a) that enhance DNA minor groove binding .

Biological Activity

Ethyl 2-(aminomethyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C₆H₈N₂O₂S and a molecular weight of approximately 172.20 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities. The structure allows for interactions with multiple biological targets, making it a versatile scaffold for drug development.

The primary mode of action for this compound involves the inhibition of the enzyme UDP-N-acetylmuramate/L-alanine ligase, crucial for bacterial cell wall synthesis. This inhibition disrupts the peptidoglycan layer formation in bacteria, leading to cell lysis and death. The compound has exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, including:

  • Staphylococcus epidermidis
  • Pseudomonas aeruginosa
  • Candida glabrata
  • Candida albicans .

Anticancer Activity

Research has demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. A study reported IC₅₀ values ranging from 0.09 to 0.49 μM against K562 cells (a human leukemia cell line), indicating potent anticancer properties . Additionally, derivatives of this compound have been synthesized and tested for their antitumor activity against colorectal cancer models, showing promising results .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC₅₀ Values (μM)References
AntibacterialStaphylococcus epidermidis< 1
Pseudomonas aeruginosa< 1
AntifungalCandida glabrata< 1
Candida albicans< 1
AnticancerK562 cells (leukemia)0.09 - 0.49
HT-29 cells (colorectal cancer)Not specified

Case Study: Antitumor Activity in Colorectal Cancer

In a notable study focusing on colorectal cancer, two derivatives of this compound were synthesized and evaluated for their antitumor effects. Molecular modeling studies indicated strong interactions with beta-catenin, a critical protein in cancer progression. These derivatives demonstrated significant cytotoxicity against colorectal cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy .

Case Study: Anti-Tubercular Activity

Another research effort focused on modifying the thiazole scaffold to enhance anti-tubercular activity against Mycobacterium tuberculosis. Compounds derived from this compound showed sub-micromolar minimum inhibitory concentrations (MICs), indicating their potential as effective anti-tubercular agents. The most potent analog demonstrated an MIC of 0.06 µg/ml (0.24 µM), outperforming traditional antibiotics like isoniazid .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest good absorption and distribution within biological systems. However, the safety profile remains under investigation, with preliminary studies indicating that lower dosages exhibit significant antimicrobial and cytotoxic activities without severe adverse effects .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(aminomethyl)thiazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting ethyl bromoacetate derivatives with thiourea or substituted thioamides under basic conditions (e.g., K₂CO₃ or NaOH in ethanol or THF). For example, ethyl 2-amino-5-methylthiazole-4-carboxylate (a structural analog) is synthesized by refluxing ethyl 4-bromo-3-oxobutanoate with benzothioamide in ethanol . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for improving yield and purity.

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

  • ¹H/¹³C NMR : Peaks for the thiazole ring (e.g., δ ~8.4 ppm for C5-H in thiazole), ester group (δ ~4.3 ppm for CH₂CH₃), and aminomethyl protons (δ ~3.6–4.0 ppm) .
  • HRMS : To confirm molecular weight (e.g., [M+H]+ calculated for C₈H₁₁N₂O₂S: 199.0545) .
  • IR : Absorption bands for ester C=O (~1730 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. What are the baseline biological activities reported for this compound?

Thiazole derivatives exhibit antimicrobial and anticancer properties. For instance, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) demonstrates potent Oct3/4 induction, a pluripotency marker in stem cells . Structural analogs also show antifungal activity against Candida spp. via inhibition of ergosterol biosynthesis .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance biological activity?

  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring to improve Oct3/4 induction, as seen in O4I2 derivatives .
  • Peptidomimetic Modifications : Replace the ester group with amides or carbamates to enhance target binding, as demonstrated in peptidomimetic thiazole analogs .
  • Regioselective Functionalization : Use protecting groups (e.g., tert-butoxycarbonyl) to direct reactions to specific positions on the thiazole ring .

Q. What computational methods are used to predict reactivity or biological interactions?

  • Molecular Docking : Studies on thiazole derivatives with antifungal targets (e.g., lanosterol demethylase) reveal key hydrogen-bonding interactions with active-site residues .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H⋯O, N-H⋯S) in crystal structures to guide solubility and stability improvements .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or nucleophilic attack susceptibility .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in substituents, assay conditions, or cell lines. For example:

  • Substituent Effects : O4I2’s 4-chlorophenyl group enhances Oct3/4 induction compared to nitro or methyl analogs .
  • Assay Sensitivity : Antifungal activity of thiazole derivatives varies with microbial strain and inoculum size .
  • Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., fluconazole) for cross-study comparisons .

Q. What strategies address challenges in regioselective synthesis?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the aminomethyl group during functionalization of the thiazole ring .
  • Catalytic Systems : Employ MnO₂ for selective oxidation of propargyl alcohols to ketones without affecting ester groups .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves yields in cyclocondensation steps .

Methodological Tables

Q. Table 1: Key Synthetic Routes

MethodStarting MaterialsConditionsYieldReference
CyclocondensationEthyl bromoacetate, thioureaEtOH, reflux, 4–8 hrs60–75%
Oxidation of PropargylEthyl 2-(1-hydroxyprop-2-ynyl)MnO₂, CH₂Cl₂, RT100%
Peptidomimetic CouplingThioamide, bromoesterTHF, TEA, 0°C to reflux54–70%

Q. Table 2: Biological Activity Data

DerivativeAssay ModelActivity (IC₅₀/EC₅₀)MechanismReference
O4I2 (4-chlorophenyl)Mouse ESCsEC₅₀ = 2.5 µMOct3/4 transcriptional upregulation
2-Phenylthiazole analogCandida albicansMIC = 8 µg/mLErgosterol biosynthesis inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(aminomethyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(aminomethyl)thiazole-4-carboxylate

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